molecular formula C10H7NOS B171965 4-Thiazol-2-yl-benzaldehyde CAS No. 198904-53-9

4-Thiazol-2-yl-benzaldehyde

Cat. No. B171965
Key on ui cas rn: 198904-53-9
M. Wt: 189.24 g/mol
InChI Key: LQLBILPEELCFQI-UHFFFAOYSA-N
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Patent
US06974870B2

Procedure details

To a solution of 0.500 g (2.70 mmol) of 4-bromobenzaldehyde and 1.00 g (2.67 mmol) of 2-tributylstannylthiazole in MeCN (25 mL), degassed by bubbling N2 through for 10 min, was added 0.100 g (0.140 mmol) of palladium dichloride bis(triphenylphosphine). The mixture was heated to 60° C. for 15 h. The mixture was cooled to room temperature and filtered through diatomaceous earth. The mixture was diluted with H2O and washed with EtOAc. The combined organic phase was dried over anhydrous Na2SO4 and concentrated under reduced pressure. The residue was purified by flash silica gel chromatography to provide 0.400 g (79.1%) of 4-thiazol-2-yl-benzaldehyde as a yellow solid.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
palladium dichloride bis(triphenylphosphine)
Quantity
0.1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.C([Sn](CCCC)(CCCC)[C:15]1[S:16][CH:17]=[CH:18][N:19]=1)CCC>CC#N.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Pd](Cl)Cl>[S:16]1[CH:17]=[CH:18][N:19]=[C:15]1[C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC1=CC=C(C=O)C=C1
Name
Quantity
1 g
Type
reactant
Smiles
C(CCC)[Sn](C=1SC=CN1)(CCCC)CCCC
Name
Quantity
25 mL
Type
solvent
Smiles
CC#N
Step Two
Name
palladium dichloride bis(triphenylphosphine)
Quantity
0.1 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Pd](Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by bubbling N2 through for 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth
ADDITION
Type
ADDITION
Details
The mixture was diluted with H2O
WASH
Type
WASH
Details
washed with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase was dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
S1C(=NC=C1)C1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 79.1%
YIELD: CALCULATEDPERCENTYIELD 79.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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